molecular formula C12H12N2O2 B14837775 2-Cyano-3-cyclopropoxy-N-methylbenzamide

2-Cyano-3-cyclopropoxy-N-methylbenzamide

Cat. No.: B14837775
M. Wt: 216.24 g/mol
InChI Key: AVLHWNHHWBVZSW-UHFFFAOYSA-N
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Description

2-Cyano-3-cyclopropoxy-N-methylbenzamide is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is characterized by the presence of a cyano group, a cyclopropoxy group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Cyano-3-cyclopropoxy-N-methylbenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Chemical Reactions Analysis

2-Cyano-3-cyclopropoxy-N-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyano group and the benzamide moiety are particularly reactive sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Cyano-3-cyclopropoxy-N-methylbenzamide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, this compound is used in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Cyano-3-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the benzamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-Cyano-3-cyclopropoxy-N-methylbenzamide can be compared with other similar compounds, such as 3-Cyano-2-cyclopropoxy-N-methylbenzamide and 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide . These compounds share similar structural features but differ in their specific substituents and reactivity. The presence of the cyclopropoxy group in this compound makes it unique and influences its chemical behavior and applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-cyano-3-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C12H12N2O2/c1-14-12(15)9-3-2-4-11(10(9)7-13)16-8-5-6-8/h2-4,8H,5-6H2,1H3,(H,14,15)

InChI Key

AVLHWNHHWBVZSW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)OC2CC2)C#N

Origin of Product

United States

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